molecular formula C8H6BrN3 B189096 2-(4-Bromo-1H-pyrazol-3-yl)pyridine CAS No. 166196-52-7

2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Cat. No.: B189096
CAS No.: 166196-52-7
M. Wt: 224.06 g/mol
InChI Key: IJIUJGQXEDRMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Bromo-1H-pyrazol-3-yl)pyridine” is a chemical compound with the CAS Number: 166196-52-7. It has a molecular weight of 224.06 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a pyrazole ring at the 2-position. The pyrazole ring carries a bromine atom at the 4-position .


Physical And Chemical Properties Analysis

“this compound” is a solid compound. It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Photoinduced Tautomerization in Pyrazolylpyridines : Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine, such as 2-(4-methyl-1H-pyrazol-5-yl)pyridine and 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have shown that these compounds exhibit three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These reactions are significant for understanding dual luminescence and irreversible kinetic coupling in fluorescence bands (Vetokhina et al., 2012).

  • Synthesis and Characterization of TRFIA Chelates : The synthesis of a new bifunctional chelate intermediate, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, was achieved from a derivative of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine. This compound has potential applications in time-resolved fluorescence immunoassay (TRFIA), showcasing the utility of such derivatives in biochemical assays (Pang Li-hua, 2009).

  • Ruthenium(III) Complexes Synthesis and Biological Studies : The reaction of derivatives of 2,6-di(pyrazol-1-yl)pyridine with RuCl3·3H2O formed metal complexes with potential biological applications. These complexes displayed minimal cytotoxic activity against HeLa cell lines, suggesting possible uses in medicinal chemistry (Omondi et al., 2018).

  • Coordination Chemistry and Luminescent Lanthanide Compounds : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been employed as ligands in coordination chemistry. Notable applications include the development of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

  • Nickel(II) Complexes in Ethylene Oligomerization : Reactions involving 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine with NiCl2 and NiBr2 resulted in the formation of metal complexes active in ethylene oligomerization, producing mainly butenes. This finding is significant for applications in catalysis and industrial chemistry (Nyamato et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

Pyrazole derivatives, including “2-(4-Bromo-1H-pyrazol-3-yl)pyridine”, have potential applications in various fields due to their proven applicability and versatility as synthetic intermediates. Therefore, future research may focus on exploring new and improved applications of these compounds .

Biochemical Analysis

Biochemical Properties

2-(4-Bromo-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction. For instance, this compound can act as an inhibitor of certain kinases, thereby modulating the phosphorylation status of target proteins and influencing downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and the specific cellular context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to inhibit cell proliferation by interfering with key signaling pathways such as the MAPK/ERK pathway . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of kinases, thereby inhibiting their activity and preventing the phosphorylation of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is generally stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the effects of this compound on cellular function can vary, with some effects becoming more pronounced or diminishing over time . For instance, prolonged exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can exert beneficial effects, such as inhibiting tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a certain dosage is required to achieve a significant biological response . These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential for toxicity . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments and tissues . These interactions can affect the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other organelles, depending on the cellular context and the presence of specific targeting signals . The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Properties

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIUJGQXEDRMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595712
Record name 2-(4-Bromo-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166196-52-7
Record name 2-(4-Bromo-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Bromo-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(4-Bromo-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.